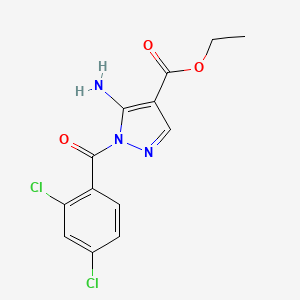
Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, including this compound, involves intra- and intermolecular reactions . A stereolibrary of conformationally restricted oxazole-containing amino acids, including all isomers of 5–pyrrolydinyl- and 5-piperidinyloxazole-4-carboxylic acids, were designed and synthesized in three steps by the reaction of the corresponding N -Boc-protected amino acids and ethyl isocyanoacetate .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of this compound is likely to be similar, with the oxazole ring providing additional complexity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Metabolism and Pharmacokinetics
Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride is involved in the metabolic fate and pharmacokinetics of various compounds, demonstrating its role in drug metabolism. For example, it is related to the conversion processes of irinotecan, a chemotherapeutic agent, into its active metabolite, SN-38, which is further processed through glucuronidation. This metabolic pathway is crucial for understanding the drug's therapeutic and side effect profile, particularly concerning treatment-related toxicities such as diarrhea (E. Gupta et al., 1994). Additionally, studies on compounds like CP-945,598, a cannabinoid CB1 receptor antagonist, highlight the extensive metabolization of such drugs, with this compound possibly playing a role in their pharmacokinetic profiles, indicating its significance in drug development and therapeutic application (Z. Miao et al., 2012).
Diagnostic and Treatment Applications
This compound's derivatives and related compounds are explored for diagnostic and treatment purposes in various medical conditions. For instance, PET studies utilizing compounds targeting the 5-HT(1A) receptors provide insights into psychiatric and neurodegenerative disorders, underscoring the chemical's potential in developing diagnostic tools (J. Passchier et al., 2000). Similarly, the treatment of carcinoid syndrome with telotristat ethyl, a tryptophan hydroxylase inhibitor, demonstrates how derivatives can effectively manage chronic conditions, offering a new avenue for symptom management and highlighting the compound's therapeutic applications (M. Kulke et al., 2017).
Role in Substance Toxicity Studies
Research on this compound also extends to its involvement in the study of substance toxicity and antidote efficacy. For example, understanding its kinetics and interactions provides valuable insights into treating ethylene glycol poisoning, demonstrating its importance in clinical toxicology (Edward W. Boyer et al., 2001).
Future Directions
The future directions for research on Ethyl 5-(piperidin-4-yl)oxazole-4-carboxylate hydrochloride and similar compounds could involve further exploration of their pharmacological applications. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, these compounds have significant potential for future drug discovery and development.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been known to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets, possibly leading to changes in cellular processes such as cell proliferation .
Result of Action
Compounds of a similar group have shown a moderate effect primarily on renal cancer cell lines .
properties
IUPAC Name |
ethyl 5-piperidin-4-yl-1,3-oxazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-2-15-11(14)9-10(16-7-13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYREUBEHYSAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2768742.png)
![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2768744.png)

![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B2768746.png)
![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)
![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2768752.png)
![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)

![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)


![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)